molecular formula C11H14N4O2 B159785 N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide CAS No. 137281-08-4

N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide

Cat. No. B159785
CAS RN: 137281-08-4
M. Wt: 234.25 g/mol
InChI Key: LEGZZSRPJRCXSF-UHFFFAOYSA-N
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Description

“N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide” is a chemical compound with the CAS Number: 137281-08-4 . It has a molecular weight of 234.26 . It is a solid substance .


Synthesis Analysis

The synthesis of this compound involves a pivaloylation of the 2-amino moiety of pyrrolo [2,3-„]pyrimidine . This step is designed to decrease the polarity and increase the solubility of the compound . The product directly precipitates from the reaction mixture by the addition of hexane and ethyl acetate . A Mannich reaction on the product affords the next intermediate in 70-80% yield . Pd-catalyzed debenzylation of the intermediate provides the final product in 90% yield . None of these steps require chromatographic purification .


Molecular Structure Analysis

The molecular structure of “N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide” includes a pyrrolo[2,3-d]pyrimidin-2-yl group attached to a pivalamide group .


Physical And Chemical Properties Analysis

“N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide” is a solid substance . It should be stored in a dry environment at 2-8°C . .

Scientific Research Applications

Anticancer Agent Intermediate

This compound serves as an intermediate in the synthesis of Pemetrexed Disodium , an anticancer agent used in chemotherapy . Pemetrexed targets multiple metabolic pathways involved in nucleotide synthesis, which is crucial for cancer cell proliferation.

Antiviral Research

Studies have shown that derivatives of this compound exhibit antiviral activity against viruses such as the Newcastle disease virus . This suggests potential for developing new antiviral therapeutics.

Enzyme Inhibition Studies

The compound has been used in research to study its inhibitory effects on certain enzymes, such as PKB kinase . This is important for understanding cellular signaling pathways and developing drugs that target these enzymes.

Pharmaceutical Research

As a pharmaceutical intermediate, this compound is involved in the synthesis of various drugs beyond anticancer and antiviral agents. Its role in drug development is significant due to its chemical structure which allows for versatile modifications .

Chemical Synthesis

In chemical synthesis, this compound can be used to create complex molecules with potential pharmacological activities. Its reactivity and stability under different conditions make it valuable for synthetic chemists .

Medicinal Chemistry

In medicinal chemistry, this compound is valuable for structure-activity relationship (SAR) studies, helping researchers understand how structural changes affect biological activity .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P280, P305+P351+P338 .

Mechanism of Action

Mode of Action

The mode of action of N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide is currently unknown due to the lack of information on its specific targets . Once the targets are identified, it will be possible to explain how the compound interacts with its targets and the resulting changes.

properties

IUPAC Name

2,2-dimethyl-N-(4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-11(2,3)9(17)15-10-13-7-6(4-5-12-7)8(16)14-10/h4-5H,1-3H3,(H3,12,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGZZSRPJRCXSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC2=C(C=CN2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435350
Record name 2,2-Dimethyl-N-(4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide

CAS RN

137281-08-4
Record name 2,2-Dimethyl-N-(4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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